4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide” is a complex organic molecule. It has a molecular formula of C22H14FN5O2S, an average mass of 431.442 Da, and a monoisotopic mass of 431.085236 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a two-step method for 5H-1,3,4-thiadiazolo[3,2-a] pyrimidin-5-ones was reported, which involved the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the thiadiazolo and quinazolin rings, along with the benzamide group, contribute to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple reactive sites, such as the amine group and the carbonyl group in the benzamide moiety, could facilitate various organic conversions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and functional groups could impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Pharmacological Properties
- A study by Santagati et al. (1994) explored the synthesis of various derivatives including 1,3,4-thiadiazole, with a focus on their analgesic and anti-inflammatory activities. This research demonstrates the potential pharmacological applications of such compounds, including the one (Santagati et al., 1994).
Selective Inhibitors for Tumor-associated Carbonic Anhydrase Isoforms
- Bozdağ et al. (2017) reported the synthesis of 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamides and related compounds as selective inhibitors for tumor-associated hCA IX and XII isoforms. This highlights the potential role of similar structures, including the specified compound, in cancer research and therapy (Bozdağ et al., 2017).
Antibacterial and Antifungal Activities
- Research by Mohamed et al. (2010) focused on novel dibromo-4(3H)quinazolinone derivatives and their significant antibacterial and antifungal activities. This study suggests the potential of such derivatives, including the compound , in developing new antimicrobial agents (Mohamed et al., 2010).
Antimicrobial Activity
- Kavitha et al. (2010) synthesized 3-substituted amino 2-mercapto 5,6,7,8- tetrahydro-benzo(b)thieno-(2,3d)-pyrimidines, noting their significant antimicrobial activities. This indicates the potential utility of structurally similar compounds in antimicrobial research (Kavitha et al., 2010).
Antitumor Activity
- The research by Bavetsias et al. (2002) on quinazolin-4-one antitumor agents with a focus on water-soluble analogs for in vivo evaluation demonstrates the potential of these compounds, including the specified one, in cancer treatment research (Bavetsias et al., 2002).
Diuretic Agents
- A study by Maarouf et al. (2004) on the synthesis of quinazolin‐4(3H)‐one derivatives with a thiazole or 1, 3, 4‐thiadiazole moiety for diuretic activity suggests the potential application of related compounds in developing diuretic agents (Maarouf et al., 2004).
Antiallergy Agents
- Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives with potent antiallergy activity, indicating the potential of structurally related compounds, such as the one , in allergy treatment research (Hargrave et al., 1983).
Mechanism of Action
Target of Action
Compounds with similar structures have been synthesized and shown to exhibit excellent activity in the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines .
Mode of Action
It is synthesized via a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .
Biochemical Pathways
The compound is part of a class of compounds that have been synthesized and shown to have potential applications in various biomedical fields .
Result of Action
Compounds with similar structures have been shown to exhibit good to potent cytotoxic activities against different human cancer cell lines .
Action Environment
The synthesis of the compound has been described as eco-friendly, suggesting that it may be stable under various environmental conditions .
Properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c28-19(23-12-11-16-4-3-13-30-16)14-7-9-15(10-8-14)24-21-26-27-20(29)17-5-1-2-6-18(17)25-22(27)31-21/h1-10,13H,11-12H2,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYZIONQFGWXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.